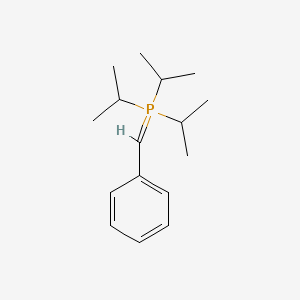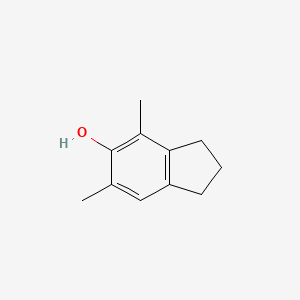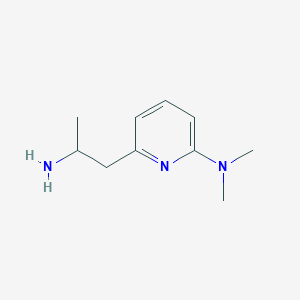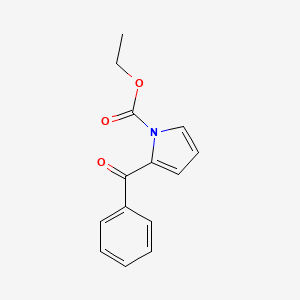
Ethyl 2-benzoyl-1H-pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-benzoyl-1H-pyrrole-1-carboxylate is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of an ethyl ester group, a benzoyl group, and a pyrrole ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzoyl-1H-pyrrole-1-carboxylate can be achieved through several methods. One common approach involves the condensation of ethyl 2-pyrrolecarboxylate with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, minimize waste, and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzoyl-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl and pyrrole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring .
Scientific Research Applications
Ethyl 2-benzoyl-1H-pyrrole-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-benzoyl-1H-pyrrole-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-benzoyl-1H-pyrrole-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 1H-pyrrole-2-carboxylate: Lacks the benzoyl group, leading to different reactivity and applications.
Benzyl 1H-pyrrole-1-carbodithioate: Contains a carbodithioate group instead of a carboxylate group, resulting in distinct chemical properties.
2-(1H-pyrrol-1-ylcarbonyl)benzene-1,3,5-triol: Features additional hydroxyl groups, which influence its biological activity and solubility.
Properties
CAS No. |
92012-08-3 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 2-benzoylpyrrole-1-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)15-10-6-9-12(15)13(16)11-7-4-3-5-8-11/h3-10H,2H2,1H3 |
InChI Key |
ITFQCYKQUKWTJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


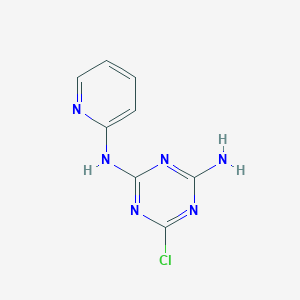
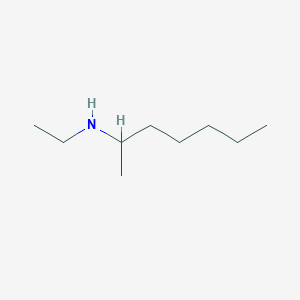
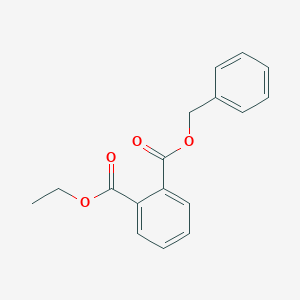

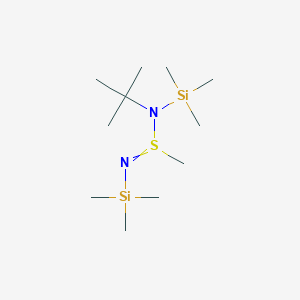
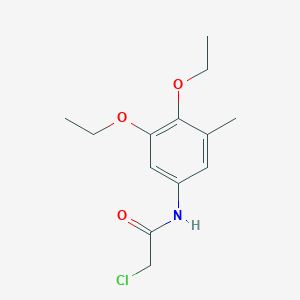
![Ethyl 3-[3-(pyridin-3-YL)propoxy]propanoate](/img/structure/B14369390.png)
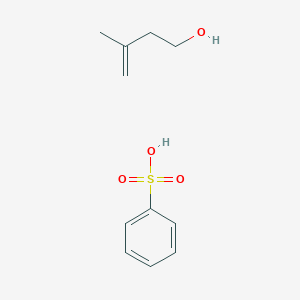
![N-tert-Butyl-5-[methyl(phenyl)amino]penta-2,4-diynamide](/img/structure/B14369399.png)
diiodo-lambda~5~-phosphane](/img/structure/B14369412.png)

